molecular formula C26H32N6S2 B2479606 N,N'-di(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hexane-1,6-diamine CAS No. 306280-86-4

N,N'-di(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hexane-1,6-diamine

Cat. No. B2479606
CAS RN: 306280-86-4
M. Wt: 492.7
InChI Key: VOOCZYNEJDJVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N,N’-di(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hexane-1,6-diamine” is a complex organic molecule. It contains a benzothieno[2,3-d]pyrimidine moiety, which is a heterocyclic compound containing a thiophene ring fused to a pyrimidine ring . This moiety is present twice in the molecule, connected by a hexane-1,6-diamine linker.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothieno[2,3-d]pyrimidine moieties would likely contribute to the rigidity of the molecule, while the hexane-1,6-diamine linker would provide some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothieno[2,3-d]pyrimidine moieties and the hexane-1,6-diamine linker. The nitrogen atoms in the pyrimidine ring and the amine groups in the linker could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothieno[2,3-d]pyrimidine moieties could potentially increase the compound’s aromaticity and stability .

Scientific Research Applications

Antiproliferative Activity and Molecular Docking

Researchers have synthesized compounds related to "N,N'-di(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hexane-1,6-diamine" and evaluated their antiproliferative activities. For instance, a study demonstrated the marked inhibition of human cancer cell lines, including colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45), suggesting promising anticancer activity. Molecular docking studies have further suggested the mechanism of action by inhibiting specific protein domains (Pei Huang et al., 2020) Pei Huang et al., 2020.

Synthetic Pathways and Chemical Structures

Research into synthetic methodologies for creating compounds with the "this compound" structure includes the development of one-pot synthesis techniques and microwave-assisted reactions. These studies not only provide insights into efficient synthetic routes but also explore the structural aspects of such compounds, including their crystal structures and molecular interactions (M. Abdallah, 2002) M. Abdallah, 2002.

Applications in Material Science

Beyond pharmaceutical applications, compounds structurally related to "this compound" have been studied for their potential in material science, particularly in the synthesis of novel polyimides. These materials exhibit desirable properties such as high thermal stability, good mechanical strength, and low dielectric constants, making them suitable for advanced electronic applications (Susanta Banerjee et al., 2002) Susanta Banerjee et al., 2002.

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound would depend on its intended use and observed properties. Potential areas of interest could include exploring its synthesis, studying its reactivity, investigating its potential biological activity, and assessing its safety and environmental impact .

properties

IUPAC Name

N,N'-bis(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hexane-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N6S2/c1(7-13-27-23-21-17-9-3-5-11-19(17)33-25(21)31-15-29-23)2-8-14-28-24-22-18-10-4-6-12-20(18)34-26(22)32-16-30-24/h15-16H,1-14H2,(H,27,29,31)(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOCZYNEJDJVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCCCCNC4=C5C6=C(CCCC6)SC5=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.